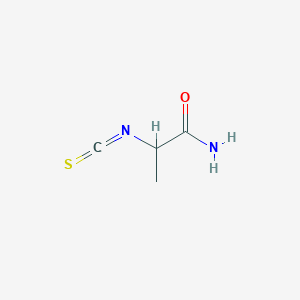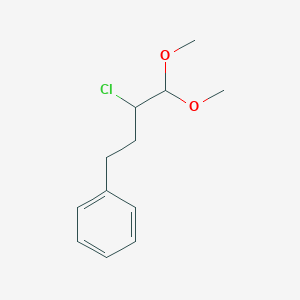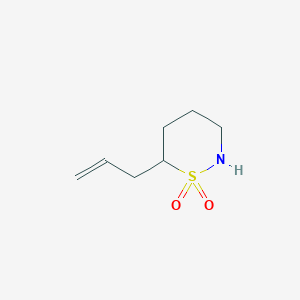![molecular formula C21H20N2O5 B2457965 Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-91-3](/img/structure/B2457965.png)
Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as MAOIA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate works by inhibiting the activity of monoamine oxidase A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and improve sleep quality. Additionally, Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been found to have antioxidant properties, which may protect against oxidative stress and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate in lab experiments is its selectivity for monoamine oxidase A, which allows for more precise targeting of this enzyme. However, one limitation of using Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate. One area of interest is the development of more potent and selective inhibitors of monoamine oxidase A. Additionally, further studies are needed to investigate the potential therapeutic effects of Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate in other diseases such as depression and anxiety disorders. Finally, research is needed to investigate the safety and toxicity of Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate in humans.
In conclusion, Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a chemical compound with potential applications in the field of medicine. Its selectivity for monoamine oxidase A makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves several steps, starting with the reaction of 2-(4-methylanilino) ethyl acetate with 1,3-dibromo-2-propanol. This is followed by the reaction of the resulting compound with 1,3-diaminopropane to form the intermediate product. The final product, Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, is obtained by reacting the intermediate with methyl chloroacetate.
Scientific Research Applications
Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been found to exhibit potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to possess anti-tumor activity by inducing apoptosis in cancer cells. In Alzheimer's disease, Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been shown to inhibit the formation of amyloid beta plaques, which are responsible for the neurodegeneration observed in the disease. Furthermore, Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been found to act as a selective inhibitor of monoamine oxidase A, which is involved in the pathogenesis of Parkinson's disease.
properties
IUPAC Name |
methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-6-8-15(9-7-14)22-19(24)12-23-11-10-16-17(21(23)26)4-3-5-18(16)28-13-20(25)27-2/h3-11H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEAKGKERVAMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)


![N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457894.png)


![(2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide](/img/structure/B2457898.png)
![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)


